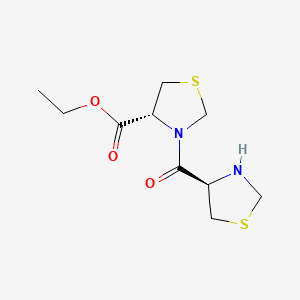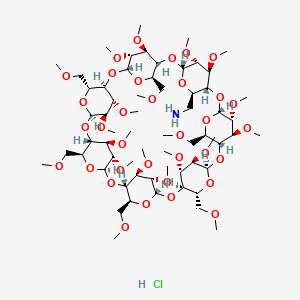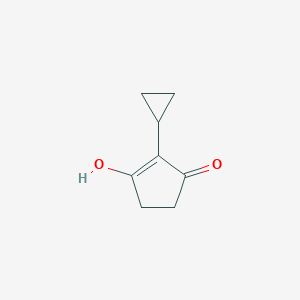
2-Cyclopropyl-3-hydroxycyclopent-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropyl-3-hydroxycyclopent-2-en-1-one is an organic compound with a unique structure that combines a cyclopropyl group, a hydroxyl group, and a cyclopentenone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-3-hydroxycyclopent-2-en-1-one can be achieved through several methods. One common approach involves the reaction of cyclopropyl ketones with appropriate reagents to introduce the hydroxyl and enone functionalities. For example, a one-pot synthesis method using thionyl chloride (SOCl2) and ethanol (EtOH) has been reported for the preparation of cyclopentenone derivatives . This method involves the reaction of aromatic aldehydes with aliphatic ketones in the presence of thionyl chloride in anhydrous ethanol, resulting in the formation of cyclopentenone derivatives in reasonable yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification and isolation of the compound can be achieved through techniques such as distillation, crystallization, and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclopropyl-3-hydroxycyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The enone moiety can be reduced to form cyclopentanone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the cyclopropyl or hydroxyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of cyclopropyl ketones or aldehydes.
Reduction: Formation of cyclopentanone derivatives.
Substitution: Formation of substituted cyclopropyl or hydroxyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-Cyclopropyl-3-hydroxycyclopent-2-en-1-one has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-Cyclopropyl-3-hydroxycyclopent-2-en-1-one involves its interaction with molecular targets and pathways. The compound’s enone moiety can participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone. This reactivity can lead to the formation of covalent bonds with biological molecules, potentially altering their function and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxycyclopent-2-en-1-one: A similar compound with a hydroxyl group and a cyclopentenone ring.
3-Ethyl-2-hydroxycyclopent-2-en-1-one: Contains an ethyl group in addition to the hydroxyl and cyclopentenone functionalities.
2-Cyclopentenone: Lacks the hydroxyl group but contains the cyclopentenone ring.
Uniqueness
2-Cyclopropyl-3-hydroxycyclopent-2-en-1-one is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties. The combination of the cyclopropyl group with the hydroxyl and enone functionalities makes this compound versatile for various synthetic and research applications.
Eigenschaften
Molekularformel |
C8H10O2 |
|---|---|
Molekulargewicht |
138.16 g/mol |
IUPAC-Name |
2-cyclopropyl-3-hydroxycyclopent-2-en-1-one |
InChI |
InChI=1S/C8H10O2/c9-6-3-4-7(10)8(6)5-1-2-5/h5,9H,1-4H2 |
InChI-Schlüssel |
NKWUOCDRRBMKFC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=C(CCC2=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-[methyl-(6-methyl-2-nitropyridin-3-yl)amino]acetate](/img/structure/B13850994.png)
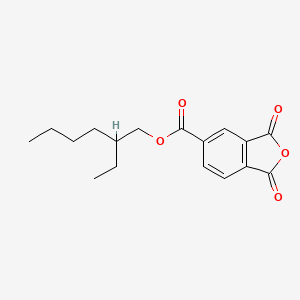
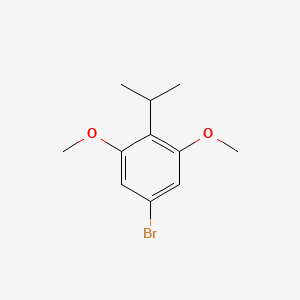
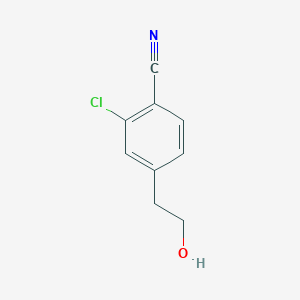
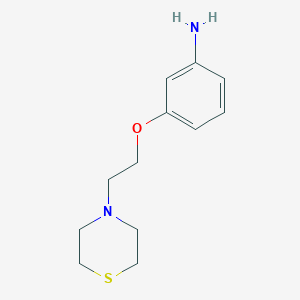
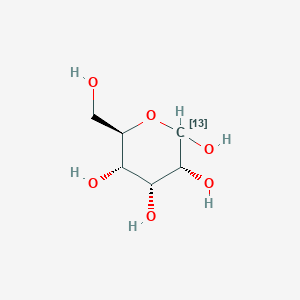
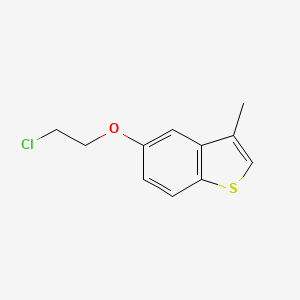
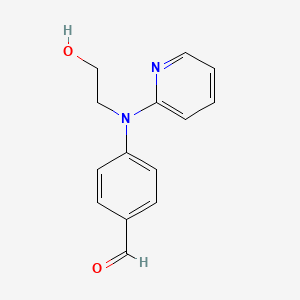
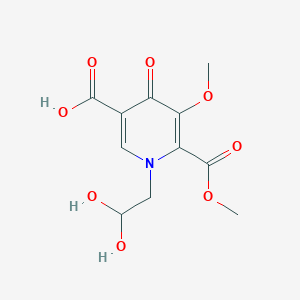
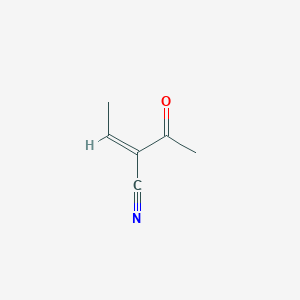
![2-[2-(9H-carbazol-3-ylamino)phenyl]propan-2-ol](/img/structure/B13851043.png)
![sodium;4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carboxylate](/img/structure/B13851056.png)
